molecular formula C25H20N4O B15168658 Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- CAS No. 647854-38-4

Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)-

Cat. No.: B15168658
CAS No.: 647854-38-4
M. Wt: 392.5 g/mol
InChI Key: DGPGQFAESIHIOG-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared through cyclization reactions.

    Introduction of the Anthracenylcarbonyl Group: This step involves the acylation of the piperazine core with an anthracenylcarbonyl chloride under basic conditions.

    Addition of the Cyano-Pyridinyl Group: The final step includes the nucleophilic substitution reaction where the cyano-pyridinyl group is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anthracenylcarbonyl group.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of piperazine compounds are often studied for their potential pharmacological activities, including antimicrobial and anticancer properties.

Medicine

Piperazine derivatives are known for their use in medicinal chemistry, particularly as anthelmintic agents. This specific compound might be investigated for similar therapeutic applications.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action for Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- would involve its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-pyridinyl)-: Lacks the cyano group, which might affect its reactivity and applications.

    Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-4-pyridinyl)-: Similar structure but with a different position of the cyano group, potentially leading to different chemical properties.

Uniqueness

The presence of both the anthracenylcarbonyl and cyano-pyridinyl groups in Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- makes it unique

Properties

CAS No.

647854-38-4

Molecular Formula

C25H20N4O

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-(anthracene-9-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C25H20N4O/c26-17-20-8-5-11-27-24(20)28-12-14-29(15-13-28)25(30)23-21-9-3-1-6-18(21)16-19-7-2-4-10-22(19)23/h1-11,16H,12-15H2

InChI Key

DGPGQFAESIHIOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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